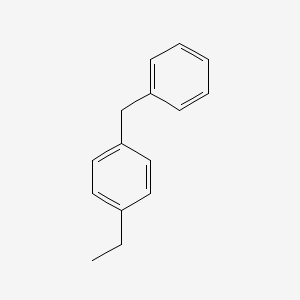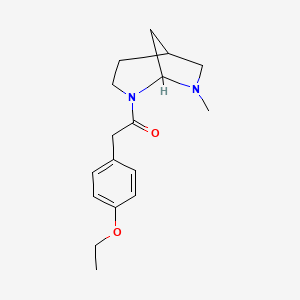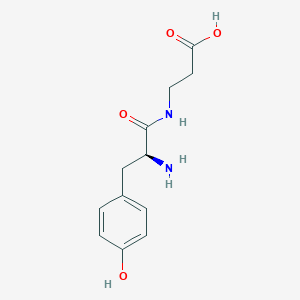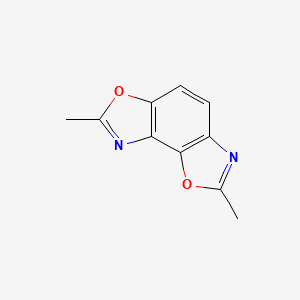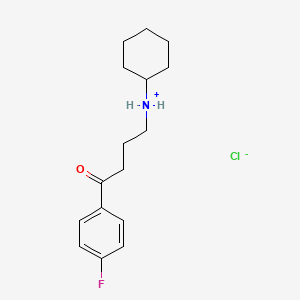
4-(Cyclohexylamino)-4'-fluorobutyrophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride typically involves the reaction of cyclohexylamine with 4’-fluorobutyrophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclohexylamine and 4’-fluorobutyrophenone.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a suitable acid catalyst to facilitate the formation of the hydrochloride salt.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenones with different functional groups.
Scientific Research Applications
4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexylamino group.
4’-Fluorobutyrophenone: A compound with a similar butyrophenone backbone but without the cyclohexylamino group.
Uniqueness
4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride is unique due to the combination of the cyclohexylamino group and the fluorine atom on the butyrophenone backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
59921-78-7 |
|---|---|
Molecular Formula |
C16H23ClFNO |
Molecular Weight |
299.81 g/mol |
IUPAC Name |
cyclohexyl-[4-(4-fluorophenyl)-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C16H22FNO.ClH/c17-14-10-8-13(9-11-14)16(19)7-4-12-18-15-5-2-1-3-6-15;/h8-11,15,18H,1-7,12H2;1H |
InChI Key |
HEIQBLAXPIXNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]CCCC(=O)C2=CC=C(C=C2)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


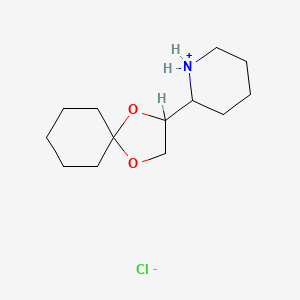

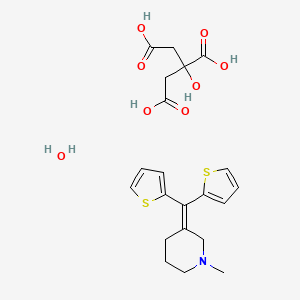


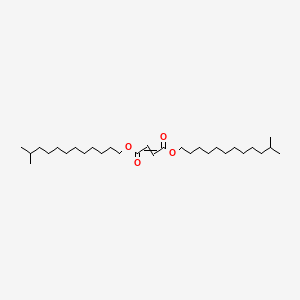

![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

